4-甲基-2-(3-氧代-1,2-苯并异噻唑-2(3h)-基)戊酸

描述

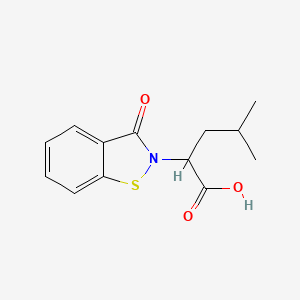

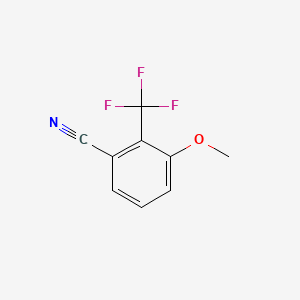

4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid, often abbreviated as MOTBP , is a synthetic organic compound. It belongs to the class of benzisothiazolone derivatives . The compound features a benzisothiazolone ring system with a methyl group at the 4-position and a pentanoic acid side chain.

Synthesis Analysis

The synthesis of MOTBP involves several steps, including the condensation of appropriate starting materials. Researchers have reported various synthetic routes, such as cyclization reactions or amidation processes . Detailed studies on the most efficient and scalable synthetic methods are essential for its production.

Molecular Structure Analysis

The molecular formula of MOTBP is C~12~H~10~N~2~O~3~S~2~ . Its structural formula can be represented as follows:

H

|

N

/ \

H-C-C-C-C-C-C-OH

\ / \ / \ /

S S O

|

C

/ \

H CH~3~

The benzisothiazolone core contributes to its unique properties, and the methyl group enhances its lipophilicity.

Chemical Reactions Analysis

MOTBP can participate in various chemical reactions, including esterification , hydrolysis , and oxidation . Researchers have explored its reactivity with other functional groups, leading to the development of novel derivatives.

Physical And Chemical Properties Analysis

- Melting Point : MOTBP typically melts around 150-160°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone , methanol , and ethyl acetate .

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

科学研究应用

酶抑制

1,2-苯并异噻唑-3-酮 1,1-二氧化物的衍生物(与 4-甲基-2-(3-氧代-1,2-苯并异噻唑-2(3h)-基)戊酸密切相关的化合物)的一个重要应用是酶抑制。已经发现这些化合物是人肥大细胞胰蛋白酶的有效抑制剂,一些衍生物对胰蛋白酶的选择性高于其他酶,如弹性蛋白酶和胰蛋白酶(Combrink 等,1998)。

抗逆转录病毒剂

另一个应用是抗逆转录病毒剂的开发。已经开发了制备变性 HIV-1 核衣壳蛋白 (NCp7) 的化合物的工艺,其中某些苯并异噻唑衍生物的中间体在这些药物制剂的生产中起关键作用(Fiore 等,1998)。

晶体结构分析

在晶体学中,与 4-甲基-2-(3-氧代-1,2-苯并异噻唑-2(3h)-基)戊酸在结构上相关的化合物,如 N-糖精戊酸一水合物,展示了涉及氢键的重要相互作用,以形成稳定的结构。这些研究有助于理解分子相互作用和结构稳定性(Feeder & Jones,1996)。

放射性化合物的合成

合成用于潜在抗 HIV 应用的放射性标记化合物也涉及苯并异噻唑衍生物。这些合成的化合物可以在研究药物在生物系统中的行为中发挥至关重要的作用(Woo 等,1999)。

药理特性

1,2-苯并异噻唑的衍生物因其药理特性而受到探索,特别是抗炎、镇痛和解热活性。这展示了这些化合物在开发新的治疗剂中的潜力(Bordi 等,1992)。

食品和生物体研究

已经进行了涉及甲基乙二醛(与 4-甲基-2-(3-氧代-1,2-苯并异噻唑-2(3h)-基)戊酸相关的化合物)的研究,以了解其在食品和生物体中的存在和作用。这项研究有助于理解此类化合物的代谢过程和潜在健康影响(Nemet 等,2006)。

安全和危害

- Toxicity : Limited toxicity data are available. Researchers should conduct thorough toxicological studies to assess its safety profile.

- Handling Precautions : Proper protective equipment (gloves, goggles, lab coat) should be used during handling.

- Environmental Impact : Disposal should follow local regulations to prevent environmental contamination.

未来方向

- Biological Activity : Investigate MOTBP’s potential as a therapeutic agent (e.g., anti-inflammatory, antimicrobial, or anticancer properties).

- Derivatives : Explore structural modifications to enhance its efficacy or reduce toxicity.

- Formulation : Develop suitable formulations (e.g., prodrugs, nanoparticles) for targeted delivery.

属性

IUPAC Name |

4-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-8(2)7-10(13(16)17)14-12(15)9-5-3-4-6-11(9)18-14/h3-6,8,10H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOCONRTVKSQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)